4-(Methylamino)phenyl 2-furoate
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Overview
Description
4-(Methylamino)phenyl 2-furoate: is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.226 g/mol . This compound is characterized by the presence of a furoate ester linked to a phenyl ring substituted with a methylamino group. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)phenyl 2-furoate typically involves the esterification of 4-(Methylamino)phenol with 2-furoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The methylamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(Methylamino)phenyl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methylamino)phenyl 2-furoate involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The furoate ester moiety may also play a role in modulating the compound’s reactivity and interaction with enzymes or receptors .
Comparison with Similar Compounds
- 4-(Aminomethyl)phenyl 2-furoate
- 4-(Hydroxymethyl)phenyl 2-furoate
- 4-(Methoxyphenyl) 2-furoate
Comparison: 4-(Methylamino)phenyl 2-furoate is unique due to the presence of the methylamino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the methylamino group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its affinity for biological targets .
Properties
CAS No. |
100063-33-0 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
[4-(methylamino)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-13-9-4-6-10(7-5-9)16-12(14)11-3-2-8-15-11/h2-8,13H,1H3 |
InChI Key |
FTQZZDNELPUTCV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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